
(2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Boronic Acid Moiety: The boronic acid group is introduced via a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the piperidine ring or the pyridine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified piperidine or pyridine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Piperidin-3-yl)pyridin-4-yl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(2-(Piperidin-3-yl)-6-methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
(2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C11H14BF3N2O2 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
[2-piperidin-3-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BF3N2O2/c13-11(14,15)10-5-8(12(18)19)4-9(17-10)7-2-1-3-16-6-7/h4-5,7,16,18-19H,1-3,6H2 |
InChI-Schlüssel |
QFUOOIOYKCLCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C2CCCNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


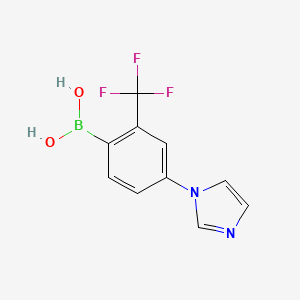
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
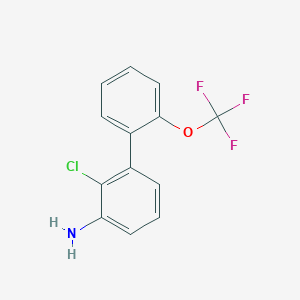
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
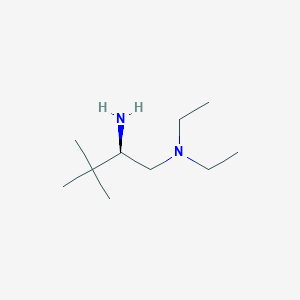
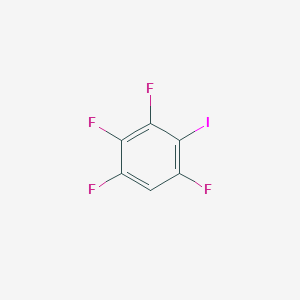
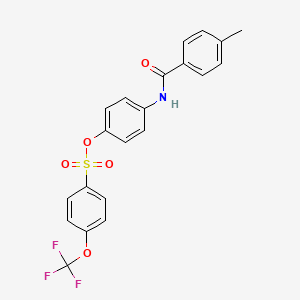
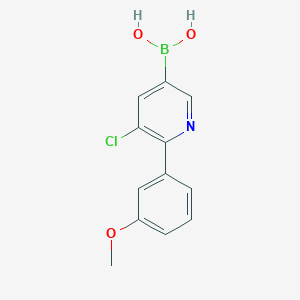
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)

![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
